molecular formula C12H16FN3O3S B5430948 N-(3-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Cat. No. B5430948
M. Wt: 301.34 g/mol
InChI Key: HQEJVMMNEKNKGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and related compounds involves complex chemical processes. For instance, the discovery of GSK962040, a novel small molecule motilin receptor agonist, highlights a specific synthesis pathway that results in compounds with potent activity at the motilin receptor, showcasing the intricate steps and conditions required for such synthesis. These processes often involve palladium catalysis and various specific conditions to achieve high specific radioactivity and purity in the final product (Westaway et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the interaction of this compound with biological systems. X-ray diffraction studies have been used to determine the crystalline structure of related compounds, providing insights into their 3-dimensional arrangement and potential biological interactions. The structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, for instance, was characterized by single crystal XRD data, revealing intermolecular interactions and molecular architecture that influence its biological activity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound are essential for its functionalization and application. For example, its derivatives have shown potent antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents. The synthesis of novel substituted derivatives involves reactions that introduce various functional groups, significantly impacting their chemical properties and biological activities (Narendra Sharath Chandra et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a piperazine ring work by interacting with receptors in the nervous system .

Safety and Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and potential uses. Without specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

N-(3-fluorophenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3S/c1-20(18,19)16-7-5-15(6-8-16)12(17)14-11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEJVMMNEKNKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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